Cas no 946298-93-7 (1-(2-methoxyphenyl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}urea)

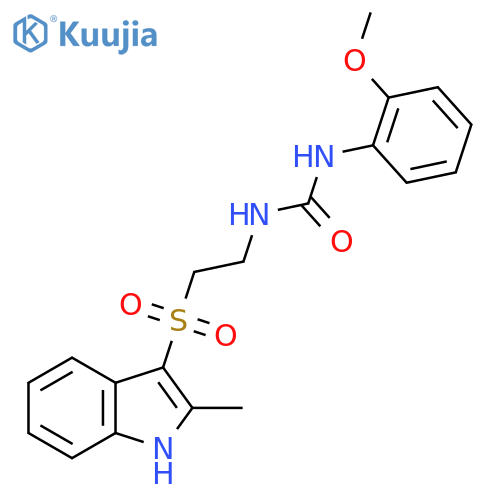

946298-93-7 structure

商品名:1-(2-methoxyphenyl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}urea

1-(2-methoxyphenyl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}urea 化学的及び物理的性質

名前と識別子

-

- 1-(2-methoxyphenyl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}urea

- AKOS024643421

- 1-(2-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

- 1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea

- 1-(2-methoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea

- F2369-0011

- 946298-93-7

-

- インチ: 1S/C19H21N3O4S/c1-13-18(14-7-3-4-8-15(14)21-13)27(24,25)12-11-20-19(23)22-16-9-5-6-10-17(16)26-2/h3-10,21H,11-12H2,1-2H3,(H2,20,22,23)

- InChIKey: MQIUFKWSJOJHDC-UHFFFAOYSA-N

- ほほえんだ: S(CCNC(NC1C=CC=CC=1OC)=O)(C1=C(C)NC2C=CC=CC1=2)(=O)=O

計算された属性

- せいみつぶんしりょう: 387.12527733g/mol

- どういたいしつりょう: 387.12527733g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 607

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

1-(2-methoxyphenyl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2369-0011-10mg |

1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |

946298-93-7 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2369-0011-25mg |

1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |

946298-93-7 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2369-0011-75mg |

1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |

946298-93-7 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2369-0011-10μmol |

1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |

946298-93-7 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2369-0011-20mg |

1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |

946298-93-7 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2369-0011-100mg |

1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |

946298-93-7 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2369-0011-3mg |

1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |

946298-93-7 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2369-0011-40mg |

1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |

946298-93-7 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2369-0011-2μmol |

1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |

946298-93-7 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2369-0011-15mg |

1-(2-methoxyphenyl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea |

946298-93-7 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

1-(2-methoxyphenyl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}urea 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

946298-93-7 (1-(2-methoxyphenyl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}urea) 関連製品

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量